

Core Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *5-Bromo-3-iodo-2-propoxybenzaldehyde*

CAS No.: 832674-32-5

Cat. No.: B2976176

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5-Bromo-3-iodo-2-propoxybenzaldehyde is a polysubstituted benzaldehyde derivative. Its structure is characterized by a central benzene ring bearing five substituents: an aldehyde group, a propoxy ether, and two different halogen atoms, bromine and iodine. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.

The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. The ortho-propoxy group is an electron-donating group, activating the ring, while the bromo and iodo substituents are deactivating yet ortho-, para-directing. The interplay of these electronic and steric effects governs the molecule's chemical behavior.

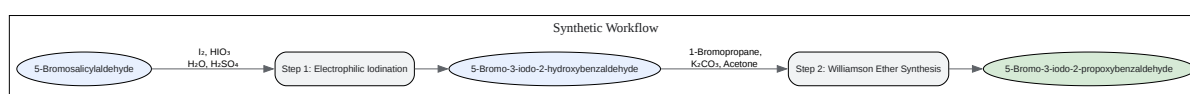
Caption: Chemical Structure of **5-Bromo-3-iodo-2-propoxybenzaldehyde**.

Table 1: Physicochemical Properties of **5-Bromo-3-iodo-2-propoxybenzaldehyde**

Property	Value	Reference
CAS Number	832674-32-5	[1]
Molecular Formula	C ₁₀ H ₁₀ BrIO ₂	[1]
Molecular Weight	368.99 g/mol	[1]
Physical Form	Powder/Solid	[2]
SMILES	CCCOC1=C(C=O)C=C(Br)C=C1I	[1]
InChI Key	DEBPNQCDANFXBC-UHFFFAOYSA-N	[2]

Strategic Synthesis Pathway

The synthesis of **5-Bromo-3-iodo-2-propoxybenzaldehyde** can be efficiently achieved through a multi-step sequence starting from commercially available 5-bromosalicylaldehyde. The chosen pathway leverages selective electrophilic iodination followed by a classic Williamson ether synthesis, ensuring high regioselectivity and good overall yield.



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Caption: Proposed synthetic workflow for **5-Bromo-3-iodo-2-propoxybenzaldehyde**.

Step 1: Electrophilic Iodination of 5-Bromosalicylaldehyde

Causality: The synthesis commences with the regioselective iodination of 5-bromosalicylaldehyde. The strongly activating hydroxyl group directs electrophiles to its ortho and para positions. With the para position blocked by a bromine atom and one ortho position occupied by the aldehyde, the electrophilic iodine is directed to the C-3 position. A combination of molecular iodine (I_2) and an oxidizing agent like iodic acid (HIO_3) in an aqueous acidic medium is an effective system for this transformation.

Experimental Protocol:

- To a stirred suspension of 5-bromosalicylaldehyde (1.0 eq) in water, add a catalytic amount of sulfuric acid.
- Add molecular iodine (1.1 eq) and iodic acid (0.4 eq) to the mixture.
- Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature. A precipitate will form.
- Collect the solid by vacuum filtration and wash thoroughly with a cold solution of sodium thiosulfate to remove unreacted iodine, followed by washing with cold water.
- Dry the resulting solid, 5-bromo-3-iodo-2-hydroxybenzaldehyde, under vacuum. This intermediate is often of sufficient purity for the next step without further purification.

Step 2: O-Propoxylation via Williamson Ether Synthesis

Causality: The Williamson ether synthesis is a robust and reliable method for forming ethers.[3][4][5] The reaction proceeds via an S_N2 mechanism.[4][6] The phenolic hydroxyl group of 5-bromo-3-iodo-2-hydroxybenzaldehyde is first deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion.[3] This phenoxide then attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired propoxy ether. A polar aprotic solvent like acetone or DMF is used to facilitate the dissolution of reactants and promote the S_N2 pathway.[3]

Experimental Protocol:

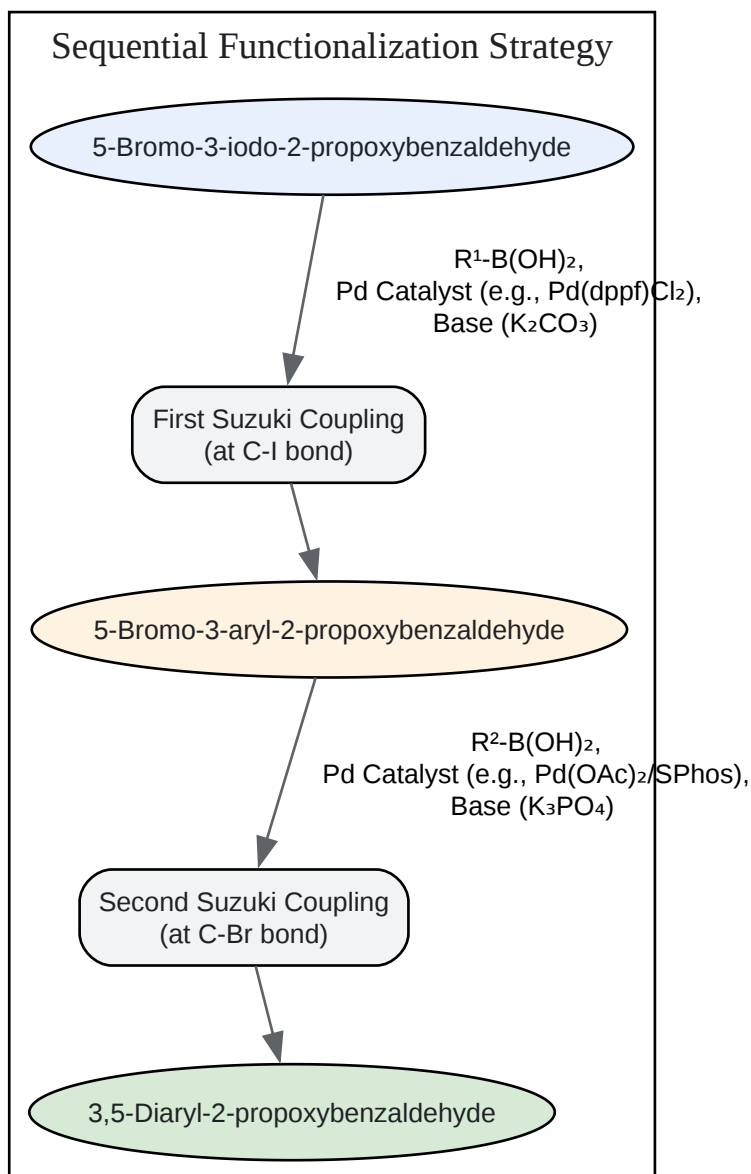
- In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-3-iodo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add acetone as the solvent (approx. 15 mL per gram of the starting phenol).
- Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
- Slowly add 1-bromopropane (1.2 eq) to the stirred suspension.
- Heat the reaction mixture to reflux (approx. 56 °C) and maintain with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **5-Bromo-3-iodo-2-propoxybenzaldehyde**.

Reactivity and Applications in Drug Discovery

The true synthetic value of **5-Bromo-3-iodo-2-propoxybenzaldehyde** lies in its capacity for selective, sequential functionalization. The differential reactivity of the aryl iodide and aryl bromide moieties in palladium-catalyzed cross-coupling reactions is a cornerstone of this utility.

Sequential Suzuki-Miyaura Cross-Coupling: Aryl iodides are significantly more reactive than aryl bromides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.^{[7][8]} This allows for a highly selective coupling reaction at the C-3 position (iodine) while leaving the C-5 position (bromine) intact for a subsequent, different cross-coupling reaction. This strategy is

invaluable for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[7][9]



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Caption: Selective sequential Suzuki-Miyaura cross-coupling workflow.

General Protocol for Selective Suzuki Coupling at the C-I Position:

- In a reaction vessel, combine **5-Bromo-3-iodo-2-propoxybenzaldehyde** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a suitable palladium catalyst such as [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base like potassium carbonate (2.0 mmol).[7]

- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.
- Stir the reaction mixture at 80-90 °C until the starting material is consumed (monitor by TLC or GC-MS).
- Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up.
- The crude product can be purified by column chromatography to yield the 3-aryl-5-bromo intermediate, which is ready for a second diversification step.

This selective functionalization allows for the creation of diverse molecular libraries from a single, advanced intermediate, accelerating the drug discovery process. Furthermore, the aldehyde group remains available for a host of other transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, further expanding its synthetic utility.[10]

Conclusion

5-Bromo-3-iodo-2-propoxybenzaldehyde is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined structure allows for a logical and high-yielding synthetic approach. The differential reactivity of its two halogen substituents provides a powerful handle for selective, sequential cross-coupling reactions, enabling the efficient construction of complex and diverse molecular scaffolds. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors.

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